molecular formula C13H14BrIN2O2 B8153421 tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate

tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate

Cat. No.: B8153421
M. Wt: 437.07 g/mol
InChI Key: DYYRAIMOFYJJCG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and iodo substituents make the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The indazole ring can undergo oxidation and reduction reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.

Scientific Research Applications

tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate has several scientific research applications, including:

Mechanism of Action

Indazole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The presence of halogen substituents may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

tert-Butyl 2-(6-bromo-3-iodo-1H-indazol-1-yl)acetate can be compared with other indazole derivatives, such as:

    tert-Butyl 2-(6-chloro-3-iodo-1H-indazol-1-yl)acetate: Similar structure but with a chloro substituent instead of bromo.

    tert-Butyl 2-(6-bromo-3-chloro-1H-indazol-1-yl)acetate: Similar structure but with a chloro substituent instead of iodo.

    tert-Butyl 2-(6-bromo-3-fluoro-1H-indazol-1-yl)acetate: Similar structure but with a fluoro substituent instead of iodo.

The uniqueness of this compound lies in its specific combination of bromo and iodo substituents, which may confer distinct chemical and biological properties compared to other halogenated indazole derivatives.

Properties

IUPAC Name

tert-butyl 2-(6-bromo-3-iodoindazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrIN2O2/c1-13(2,3)19-11(18)7-17-10-6-8(14)4-5-9(10)12(15)16-17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYRAIMOFYJJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=C(C=CC(=C2)Br)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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